molecular formula C13H20O3S B3059299 (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane CAS No. 96803-85-9

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

Cat. No.: B3059299
CAS No.: 96803-85-9
M. Wt: 256.36 g/mol
InChI Key: DXMQCYBZTUPOFT-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane is an organic compound characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring through a sulfane linkage

Scientific Research Applications

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane typically involves the reaction of 3-methoxybenzene with 2,2-diethoxyethylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The crude product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial methods also focus on the safe handling and disposal of reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMQCYBZTUPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=CC(=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545712
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96803-85-9
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxythiophenol (10.00 g, 71.33 mmol), bromoacetaldehyde diethyl acetal (11.47 mL, 76.24 mmol), potassium carbonate (10.35 g, 74.89 mmol) and acetone (100 mL) were stirred at ambient temperature under nitrogen for 3 h. The white suspension was filtered, washed with acetone (2×25 mL) and the combined filtrate and washings concentrated to dryness in vacuo. The residue was dissolved in ethyl acetate (50 mL) and washed with 0.5N NaOH (aq.) (2×15 mL), water 15 mL) and brine (15 mL). The organic layer was dried (MgSO4) and concentrated in vacuo and then further dried at 130° C. under high vacuum to give the title compound (18.74 g, quantitative).
Quantity
10 g
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11.47 mL
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10.35 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-methoxybenzenethiol (15.0 mL, 120 mmol) and potassium carbonate (16.6 gm, 120 mmol) in 150 mL of acetone at room temperature was added dropwise 2-bromo-1,1-diethoxy-ethane (16.5 mL, 110 mmol). The reaction mixture was stirred at room temperature for 16 hours. The solids in the reaction mixture were removed by filtration and were washed well with acetone. The filtrate was concentrated. The residue was diluted with water and extracted several times with ether. The ether layers were combined and washed with 0.5 M KOH, water, brine, and were then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 28.2 gm of the title compound.
Quantity
15 mL
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reactant
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16.6 g
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reactant
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16.5 mL
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reactant
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150 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Bromoacetaldehyde diethyl acetal (16.5 ml, 0.11 mol) was added dropwise to a mixture of m-methoxybenzenethiol (15.0 ml, 0.12 mol) and K2CO3 (16.6 g, 0.12 mol) in acetone (150 ml) at room temperature. The reaction mixture was stirred for 16 hours and then filtered. The solid was washed with acetone, and the combined filtrate and washes were concentrated in vacuo. The residue was diluted with H2O and extracted with Et2O. The Et2O extracts were washed with 0.5 M KOH, H2O, and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 27.4 g of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene as a dark yellow oil. 'H NMR, δ :(CDCl3):1.18 (6H, t, --OCHHD 2CH3); 3.13 (2H, d, --SCH--); 3.43-3.73 (4H, m, --OC/H/ 2CH3); 3.77 (3H, s, --OCH 3); 4.67 (1H, t, --SCH2C/H/ --); 6.60-7.27 (4H, m, aromatics).
Quantity
16.5 mL
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reactant
Reaction Step One
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15 mL
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reactant
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16.6 g
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reactant
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150 mL
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solvent
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Synthesis routes and methods V

Procedure details

The title compound was synthesized by referring to J. Med. Chem., 1989, 32, 2548. To a solution of 3-methoxybenzenethiol (26.9 g) in acetone (100 ml) was added potassium carbonate (27 g), then 2-bromo-1,1-diethoxyethane (29 ml) was added dropwise thereto followed by stirring overnight at room temperature. To the reaction solution was added acetone, the solution was filtered, the solvent was evaporated in vacuo, the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene (39.1 g). To dichloromethane (2 1) was added boron trifluoride diethyl ether complex (12.7 ml) under a nitrogen atmosphere, then a solution of 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene (25.6 g) in dichloromethane (200 ml) was added dropwise over 1.5 hours, the solution was stirred for 40 minutes at room temperature, then a saturated aqueous solution of sodium carbonate (1 1) was added thereto followed by stirring for 1 hour at room temperature. The solution was extracted with dichloromethane, then dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo, and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (10.8 g).
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26.9 g
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reactant
Reaction Step One
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27 g
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100 mL
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29 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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